Amiselimod - 942399-20-4

Amiselimod

Catalog Number: EVT-259589
CAS Number: 942399-20-4
Molecular Formula: C19H30F3NO3
Molecular Weight: 377.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Amiselimod, also known as MT1303, is a potent and selective immunosuppressant and sphingosine 1 phosphate receptor modulator. Amiselimod may be potentially useful for treatment of multiple sclerosis; inflammatory diseases; autoimmune diseases; psoriasis and inflammatory bowel diseases. Amiselimod is currently being developed by Mitsubishi Tanabe Pharma Corporation.
Source and Classification

Amiselimod, also known by its developmental code MT1303, is a synthetic compound classified as a sphingosine 1-phosphate receptor modulator. It is primarily developed for therapeutic applications in inflammatory bowel diseases, including ulcerative colitis and Crohn's disease. This compound acts selectively on the sphingosine 1-phosphate receptor subtype 1, distinguishing it from other modulators that may activate multiple receptor subtypes, which can lead to unwanted side effects such as bradycardia .

Synthesis Analysis

The synthesis of amiselimod involves several key steps, utilizing various reagents and conditions. The initial step includes the reaction of 1-heptanol with sodium hydride in N,N-dimethylformamide. Following this, 5-bromo-2-fluoroborosyl-tolyl is introduced, leading to the formation of an intermediate compound. The process continues with further reactions involving potassium carbonate and n-heptyl bromide under controlled heating conditions (80 °C), yielding the desired product as a colorless oil after extraction and purification steps .

A detailed synthesis pathway includes:

  1. Formation of Intermediate:
    • Reacting 1-heptanol with sodium hydride in N,N-dimethylformamide.
    • Addition of 5-bromo-2-fluoroborosyl-tolyl.
  2. Final Product Formation:
    • Subsequent reactions with potassium carbonate and n-heptyl bromide.
    • Purification through extraction with ethyl acetate and drying over anhydrous sodium sulfate.

The final product is obtained as a white powder following further reactions with ethanol and hydrochloric acid .

Molecular Structure Analysis

Amiselimod has the chemical formula C19H30F3NC_{19}H_{30}F_{3}N and features a complex molecular structure characterized by a heptyloxy group and a trifluoromethyl group attached to a phenyl ring. The active metabolite, amiselimod phosphate, is formed through phosphorylation processes in human cells. The structure allows for selective interaction with sphingosine 1-phosphate receptors, particularly receptor subtype 1, which is crucial for its immunomodulatory effects .

Chemical Reactions Analysis

The primary chemical reactions involving amiselimod include its conversion to amiselimod phosphate via phosphorylation by sphingosine kinases (SphK). This reaction is essential for activating its pharmacological effects. The metabolic pathway shows that amiselimod is transformed into its active form in target tissues, which then interacts with specific receptors to exert its immunosuppressive effects .

Mechanism of Action

Amiselimod functions primarily as a selective antagonist of the sphingosine 1-phosphate receptor subtype 1. Upon administration, it is converted to amiselimod phosphate, which binds to these receptors on lymphocytes, leading to their sequestration in lymphoid tissues. This mechanism results in reduced lymphocyte counts in circulation (lymphopenia), thereby dampening immune responses that are detrimental in conditions like inflammatory bowel disease . The pharmacokinetic properties indicate a long half-life and gradual accumulation at steady state, which supports its therapeutic use .

Physical and Chemical Properties Analysis

Amiselimod exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 378 g/mol.
  • Solubility: Soluble in organic solvents like ethanol and dimethylformamide.
  • Stability: Stable under standard laboratory conditions but sensitive to moisture and light.
  • Appearance: Typically appears as a white crystalline powder after purification.

These properties are critical for determining its formulation and delivery methods in clinical settings .

Applications

Amiselimod has significant potential in treating autoimmune diseases due to its immunosuppressive properties. Its primary application is in managing inflammatory bowel diseases, where it helps reduce inflammation by modulating lymphocyte trafficking. Clinical studies have demonstrated its ability to achieve therapeutic effects with manageable safety profiles, making it a promising candidate for broader applications in other autoimmune disorders .

Introduction to Sphingosine 1-Phosphate Receptor Modulation

Historical Context of S1P Receptor Modulators in Autoimmune Therapeutics

The development of sphingosine 1-phosphate receptor (S1PR) modulators represents a paradigm shift in autoimmune disease therapeutics. The foundational breakthrough emerged from the discovery of myriocin (ISP-1), a natural product derived from the fungus Isaria sinclairii with potent immunosuppressive properties. Researchers observed that myriocin was 10-fold more active than cyclosporin A in rodent models, but its clinical utility was limited by toxicity and poor bioavailability [1] [8]. Structural optimization efforts in the 1990s focused on simplifying myriocin’s complex architecture: removal of chiral centers, reduction of ketone/olefin groups, and truncation of the 28-carbon side chain to 14 carbons culminated in FTY720 (fingolimod). A critical innovation was replacing part of the fatty acid chain with a phenyl ring, yielding fingolimod’s optimized structure [1].

Fingolimod’s mechanism remained enigmatic until 2002, when studies revealed it induced functional antagonism of S1P₁ receptors, trapping lymphocytes in secondary lymphoid organs. This lymphocyte sequestration mechanism reduced CNS autoimmunity in experimental autoimmune encephalomyelitis (EAE) models, outperforming cyclosporin A by 100-fold [1] [7]. FDA approval in 2010 for relapsing-remitting multiple sclerosis (MS) validated S1P modulation as a therapeutic strategy. However, fingolimod’s non-selective binding to S1P₁,₃,₄,₅ receptors was linked to cardiovascular and pulmonary side effects, driving demand for refined agents [1] [4].

Rationale for Developing Second-Generation S1P Modulators

First-generation modulators like fingolimod faced three key limitations that spurred innovation:

  • Receptor Selectivity Deficits: Fingolimod’s activation of S1P₃ receptors (expressed in cardiomyocytes and vascular smooth muscle) was identified as the primary driver of bradycardia and vasoconstriction observed clinically. S1P₄ and S1P₅ engagement contributed to unpredictable immunological and neurological effects [3] [10].
  • Pharmacokinetic Challenges: As a prodrug requiring phosphorylation by sphingosine kinases (SPHK1/2), fingolimod exhibited variable interpatient activation and a prolonged half-life (~200 hours), complicating therapy cessation or dose adjustments [8] [10].
  • CNS Penetration Limitations: While fingolimod crosses the blood-brain barrier (BBB), its non-selective receptor profile limited direct neuroprotective benefits while increasing off-target CNS effects [7].

Second-generation modulators addressed these through:

  • Targeted Receptor Engagement: Designing molecules with higher affinity for S1P₁ and/or S1P₅ (critical for lymphocyte trafficking and oligodendrocyte survival) while minimizing S1P₃ binding [4].
  • Direct Receptor Binding: Eliminating phosphorylation requirements (e.g., siponimod, ozanimod) to reduce metabolic variability [7].
  • Optimized Half-Lives: Shorter elimination half-lives (e.g., ozanimod: 19h; siponimod: 30h) enabled rapid reversal of effects after discontinuation [2] [4].

Table 1: Evolution of S1P Receptor Modulator Selectivity Profiles

CompoundS1P₁S1P₂S1P₃S1P₄S1P₅Phosphorylation Required
Fingolimod+++-+++++++Yes
Siponimod+++---++No
Ozanimod+++---++No
Amiselimod+++--++Yes

Key: +++ = High affinity; ++ = Moderate affinity; + = Low affinity; - = Negligible affinity

Amiselimod’s Position in the S1P Modulator Pharmacological Landscape

Amiselimod (MT-1303) exemplifies a "hybrid-optimized" S1P modulator, blending fingolimod’s prodrug strategy with second-generation selectivity. Its design centers on a modified phenylalkylamine backbone (chemical name: 5-[(3R)-3-amino-4-hydroxy-1-butynyl]-2-[4-(trifluoromethyl)phenyl]pyridine), conferring distinct pharmacological advantages [9].

Structural and Pharmacodynamic Differentiation

  • Receptor Selectivity: Amiselimod phosphate (the active metabolite) exhibits nanomolar affinity for S1P₁ (EC₅₀ = 75 pM) with negligible activity at S1P₂/S1P₃ receptors. Moderate binding to S1P₄/S1P₅ occurs at concentrations >100-fold higher than therapeutic levels, minimizing off-target effects [3] [8].
  • Prodrug Activation: Like fingolimod, amiselimod requires phosphorylation by SPHK2. However, its conversion to the active phosphate metabolite occurs more slowly in cardiac myocytes, explaining its reduced bradycardic risk compared to fingolimod [3].
  • Lymphocyte Trafficking: Amiselimod induces S1P₁ receptor internalization in CD4⁺ T cells from mesenteric lymph nodes within 72 hours, reducing circulating lymphocytes by >70% at 0.3 mg/kg doses in primates without heart rate effects [3] [10].

Preclinical Efficacy in Autoimmune Models

Amiselimod demonstrates broad immunomodulatory activity beyond MS:

  • Inflammatory Bowel Disease: In SCID mice with T-cell-transfer colitis, amiselimod (0.3 mg/kg/day) reduced clinical scores by 85% and inhibited infiltration of Th1/Th17 cells into the colon lamina propria. Efficacy matched anti-TNF-α antibodies in preventing weight loss and histopathological damage [3].
  • Systemic Lupus Erythematosus: In MRL/lpr and NZBWF1 mouse models, amiselimod (0.1–1 mg/kg/day) prevented lupus nephritis onset and progression. Proteinuria scores decreased by >60%, accompanied by reduced T-cell infiltration into kidneys and attenuated glomerulosclerosis [3] [4].
  • Comparative Efficacy: Unlike fingolimod, amiselimod achieves therapeutic lymphopenia without S1P₃-mediated cardiac toxicity. In primate studies, doses up to 30 mg/kg produced no changes in heart rate, blood pressure, or ECG parameters [3].

Table 2: Amiselimod Efficacy in Preclinical Autoimmune Models

Disease ModelSpeciesDose (mg/kg/day)Key Outcomes
T-cell Transfer ColitisSCID Mice0.1–0.3↓ Clinical scores by 50–85%; ↓ IFN-γ/IL-17⁺ CD4⁺ T cells; Mucosal healing
Lupus Nephritis (MRL/lpr)Mice0.1–1Prevention of proteinuria; ↓ Kidney T-cell infiltration; ↓ Lymphadenopathy
Lupus Nephritis (NZBWF1)Mice0.1–0.3↓ Proteinuria scores by >60%; Attenuated glomerulosclerosis and mesangial expansion

Position in the Therapeutic Pipeline

Amiselimod occupies a strategic niche:

  • Autoimmune Spectrum Expansion: While most S1P modulators target MS, amiselimod’s efficacy in colitis and lupus models positions it for inflammatory bowel disease (IBD) and connective tissue disorders [3] [9].
  • Hybrid Metabolic Profile: Retaining prodrug activation enables tissue-specific phosphorylation (e.g., lymphoid vs. cardiac tissues), potentially enhancing therapeutic index despite added metabolic complexity [8].
  • Clinical Development Status: Phase II trials for Crohn’s disease and psoriasis were initiated based on robust preclinical data, though results remain unpublished. Its development trajectory mirrors ozanimod’s successful IBD approval [4] [9].

Amiselimod exemplifies the ongoing refinement in S1P therapeutics—leveraging mechanistic insights from pioneering compounds while engineering enhanced precision for next-generation autoimmune applications.

Properties

CAS Number

942399-20-4

Product Name

Amiselimod

IUPAC Name

2-amino-2-[2-[4-heptoxy-3-(trifluoromethyl)phenyl]ethyl]propane-1,3-diol

Molecular Formula

C19H30F3NO3

Molecular Weight

377.4 g/mol

InChI

InChI=1S/C19H30F3NO3/c1-2-3-4-5-6-11-26-17-8-7-15(12-16(17)19(20,21)22)9-10-18(23,13-24)14-25/h7-8,12,24-25H,2-6,9-11,13-14,23H2,1H3

InChI Key

JVCPIJKPAKAIIP-UHFFFAOYSA-N

SMILES

CCCCCCCOC1=C(C=C(C=C1)CCC(CO)(CO)N)C(F)(F)F

Solubility

Soluble in DMSO

Synonyms

Amiselimod; MT1303; MT-1303; MT 1303; Amiselimod free base

Canonical SMILES

CCCCCCCOC1=C(C=C(C=C1)CCC(CO)(CO)N)C(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.